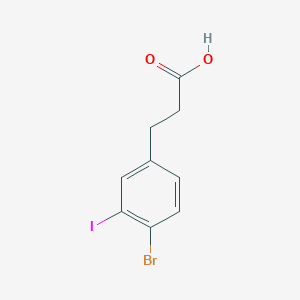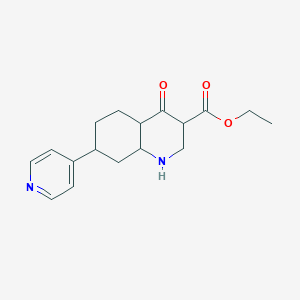
Benzenepropanoic acid, 4-bromo-3-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 4-bromo-3-iodo-, is an organic compound characterized by the presence of both bromine and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 4-bromo-3-iodo-, typically involves the bromination and iodination of benzenepropanoic acid derivatives. One common method includes the use of bromine and iodine reagents under controlled conditions to achieve selective substitution on the benzene ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Types of Reactions:
Oxidation: Benzenepropanoic acid, 4-bromo-3-iodo-, can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the halogenated benzene ring to less substituted derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of 4-bromo-3-iodobenzoic acid.
Reduction: Formation of benzenepropanoic acid with fewer halogen substituents.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenepropanoic acid, 4-bromo-3-iodo-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzenepropanoic acid, 4-bromo-3-iodo-, involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of bromine and iodine atoms enhances the compound’s reactivity, allowing it to participate in various chemical transformations. These interactions can affect molecular pathways and biological processes, making it a valuable compound for research .
Comparison with Similar Compounds
- Benzenepropanoic acid, 4-bromo-3-chloro-
- Benzenepropanoic acid, 4-iodo-3-chloro-
- Benzenepropanoic acid, 4-bromo-3-fluoro-
Comparison: Benzenepropanoic acid, 4-bromo-3-iodo-, is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(4-bromo-3-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
InChI Key |
BFCJJMLEJBPAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3S,4S,5S)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-5-(2,2-dihydroxyethyl)oxolane-3,4-diol](/img/structure/B12330600.png)

![Benzenamine, 4-[bis(2,4,6-trimethylbenzoyl)phosphinyl]-N,N-dimethyl-](/img/structure/B12330611.png)





![1H-Pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester](/img/structure/B12330657.png)


![2H-Tetrazole, 5-[4-(4-chlorophenoxy)phenyl]-](/img/structure/B12330684.png)
